Cas no 3702-09-8 (1-Cyclopentyl-1H-pyrazol-5-amine)

1-Cyclopentyl-1H-pyrazol-5-amine structure
3702-09-8 structure
商品名:1-Cyclopentyl-1H-pyrazol-5-amine
CAS番号:3702-09-8
MF:C8H13N3
メガワット:151.20892
MDL:MFCD03596775
CID:321432
PubChem ID:1079792

1-Cyclopentyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 1-Cyclopentyl-1H-pyrazol-5-amine
    • 2-CYCLOPENTYL-2 H -PYRAZOL-3-YLAMINE
    • 2-cyclopentylpyrazol-3-amine
    • 1-Cyclopentyl-5-aminopyrazol
    • 1-cyclopentylpyrazole-5-ylamine
    • 5-amino-1-cyclopentylpyrazole
    • AC1Q52BY
    • CTK1C6251
    • SureCN7332223
    • HMS1685G16
    • 1H-Pyrazol-5-amine, 1-cyclopentyl-
    • 2-cyclopentyl-2 h-pyrazol-3-ylamine
    • F50558
    • VS-09559
    • Z56347292
    • AKOS000123174
    • MFCD03596775
    • BB 0259609
    • 2-Cyclopentyl-2H-pyrazol-3-ylamine, AldrichCPR
    • 3702-09-8
    • FT-0677119
    • SCHEMBL7332223
    • EN300-10340
    • DTXSID60360117
    • J-504557
    • AFGOKLFLQUOZEQ-UHFFFAOYSA-N
    • 2-Cyclopentyl-2H-pyrazol-3-ylamine
    • CS-0271563
    • STK350107
    • DB-363529
    • BBL030019
    • MDL: MFCD03596775
    • インチ: InChI=1S/C8H13N3/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4,9H2
    • InChIKey: AFGOKLFLQUOZEQ-UHFFFAOYSA-N
    • ほほえんだ: C1CCC(C1)N2C(=CC=N2)N

計算された属性

  • せいみつぶんしりょう: 151.11109
  • どういたいしつりょう: 151.110947427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 43.8Ų

じっけんとくせい

  • PSA: 43.84

1-Cyclopentyl-1H-pyrazol-5-amine セキュリティ情報

  • 危険レベル:IRRITANT

1-Cyclopentyl-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB217069-5 g
1-Cyclopentyl-1H-pyrazol-5-amine, 95%; .
3702-09-8 95%
5 g
€218.80 2023-07-20
Enamine
EN300-10340-1.0g
1-cyclopentyl-1H-pyrazol-5-amine
3702-09-8
1.0g
$108.0 2023-02-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA460-1G
1-cyclopentyl-1H-pyrazol-5-amine
3702-09-8 95%
1g
¥ 488.00 2023-04-13
abcr
AB217069-25 g
1-Cyclopentyl-1H-pyrazol-5-amine, 95%; .
3702-09-8 95%
25g
€544.40 2023-05-20
Fluorochem
030776-25g
2-Cyclopentyl-2 H -pyrazol-3-ylamine
3702-09-8 95%
25g
£279.00 2022-03-01
Enamine
EN300-10340-0.5g
1-cyclopentyl-1H-pyrazol-5-amine
3702-09-8 90%
0.5g
$84.0 2023-10-28
1PlusChem
1P003ATD-5g
1-Cyclopentyl-1H-pyrazol-5-amine
3702-09-8 95%
5g
$128.00 2025-02-19
abcr
AB217069-5g
1-Cyclopentyl-1H-pyrazol-5-amine, 95%; .
3702-09-8 95%
5g
€218.80 2025-02-16
1PlusChem
1P003ATD-1g
1-Cyclopentyl-1H-pyrazol-5-amine
3702-09-8 95%
1g
$43.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1342233-250mg
1-Cyclopentyl-1h-pyrazol-5-amine
3702-09-8 98%
250mg
¥603.00 2024-05-16

1-Cyclopentyl-1H-pyrazol-5-amine 関連文献

1-Cyclopentyl-1H-pyrazol-5-amineに関する追加情報

1-Cyclopentyl-1H-pyrazol-5-amine: A Comprehensive Overview

The compound 1-Cyclopentyl-1H-pyrazol-5-amine, also known by its CAS registry number 3702-09-8, is a synthetic organic molecule that has garnered significant attention in the field of biomedical research. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a cyclopentyl group attached to the pyrazole ring introduces unique structural and pharmacological properties, making it a subject of interest for researchers exploring drug discovery and medicinal chemistry.

Pyrazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The addition of the cyclopentyl substituent in 1-Cyclopentyl-1H-pyrazol-5-amine enhances its chemical complexity, potentially influencing its bioavailability, metabolism, and toxicity profiles. These attributes make it a valuable candidate for exploring new therapeutic agents in various disease areas.

Recent studies have highlighted the importance of heterocyclic compounds like pyrazoles in targeted drug delivery systems. The pyrazole core of this compound has shown promise as a scaffold for designing enzyme inhibitors, particularly in the context of kinase inhibition, which is a critical strategy in cancer treatment. Furthermore, the cyclopentyl group may play a role in modulating the lipophilicity and hydrophobic interactions of the molecule, thereby affecting its cellular uptake and distribution within biological systems.

Another area of research involving 1-Cyclopentyl-1H-pyrazol-5-amine is its potential as a template for combinatorial chemistry. By introducing various functional groups or substituents, scientists can generate libraries of compounds with tailored properties. This approach is particularly useful in the high-throughput screening process, where large numbers of compounds are tested for their biological activity to identify leads for new drugs.

Moreover, the compound's pyrazole moiety has been implicated in neuroprotective effects, suggesting its potential utility in treating neurological disorders such as epilepsy or Alzheimer's disease. Preclinical studies have demonstrated that pyrazole derivatives can modulate neurotransmitter systems and exhibit antiepileptic activity, which underscores the importance of further research into this compound's pharmacological profile.

It is also noteworthy that 1-Cyclopentyl-1H-pyrazol-5-amine has been investigated for its role in immunomodulation. Immunotherapeutic agents are critical in combating diseases like cancer, where the modulation of the immune system can lead to more effective treatments. The compound's ability to interact with immune checkpoints or modulate inflammation pathways could open new avenues for oncology research.

Finally, the study of 1-Cyclopentyl-1H-pyrazol-5-amine extends to its synthetic optimization. Researchers are continually exploring ways to improve the efficiency and sustainability of its synthesis, potentially leading to more cost-effective and environmentally friendly methods. Such advancements are crucial for translating laboratory discoveries into practical applications in the pharmaceutical industry.

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